2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid

Physicochemical profiling Drug-likeness Membrane permeability

Researchers progressing tubulin polymerization inhibitor SAR often face synthetic bottlenecks constructing the 4-methoxynaphthalen-1-yl fragment de novo. This pre-formed amino acid building block eliminates multi-step synthesis, accelerating library production. • Validated scaffold: Analogues achieve IC50 3.77 µM (MCF-7) and 3.83 µM (HepG2) with G2/M arrest. • Distinct polarity: TPSA 72.6 Ų and 4 HBA vs. 63.3 Ų for unsubstituted naphthylglycine, enabling incremental logP tuning. • Supply advantage: Available as Boc-protected derivative for direct SPPS integration.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 1100358-37-9
Cat. No. B2382628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(4-methoxynaphthalen-1-yl)acetic Acid
CAS1100358-37-9
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C(C(=O)O)N
InChIInChI=1S/C13H13NO3/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7,12H,14H2,1H3,(H,15,16)
InChIKeyGJOJMRIHNOFQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(4-methoxynaphthalen-1-yl)acetic Acid Overview


2-Amino-2-(4-methoxynaphthalen-1-yl)acetic acid (CAS 1100358-37-9) is a non-proteinogenic α-amino acid derivative consisting of a naphthalene core substituted at the 4-position with a methoxy group (–OCH₃) and at the 1-position with an amino-acetic acid side chain [1]. With a molecular formula of C₁₃H₁₃NO₃, a molecular weight of 231.25 g/mol, one chiral centre, and a topological polar surface area (TPSA) of 72.6 Ų, this compound occupies a distinct physicochemical space within the naphthylglycine family [1]. It serves as a versatile intermediate in organic synthesis and pharmaceutical research, classified commercially as a research chemical building block .

Why 4-Methoxynaphthylglycine Is Irreplaceable


Within the naphthylglycine compound class, simple substitution with the unsubstituted 2-amino-2-(naphthalen-1-yl)acetic acid (CAS 97611-60-4), the 4-hydroxy analog (CAS 37409-34-0), or the des-amino analog (4-methoxy-naphthalen-1-yl)-acetic acid (CAS 15257-60-0) introduces quantifiable alterations in polar surface area, hydrogen-bonding capacity, acid dissociation constant, and downstream synthetic utility that preclude direct interchangeability [1][2]. The 4-methoxy group contributes an additional hydrogen-bond acceptor, increases TPSA by approximately 9.3 Ų (72.6 vs. 63.3 Ų for the unsubstituted analog), and shifts the carboxylic acid pKa by roughly 0.27 units toward greater acidity relative to 1-naphthylglycine [3]. These differences have measurable consequences for chromatographic behaviour, coupling efficiency in peptide synthesis, and the electronic properties of derived bioactive molecules—as exemplified by the 4-methoxynaphthalen-1-yl scaffold's role in tubulin polymerization inhibitors [4].

4-Methoxynaphthylglycine Differentiation Evidence


Topological Polar Surface Area and H-Bond Acceptors

2-Amino-2-(4-methoxynaphthalen-1-yl)acetic acid exhibits a TPSA of 72.6 Ų and 4 hydrogen-bond acceptors (HBA), versus the unsubstituted 2-amino-2-(naphthalen-1-yl)acetic acid (CAS 97611-60-4) with a TPSA of 63.32 Ų and 3 HBA [1][2]. The difference of +9.28 Ų (approximately 14.6%) is attributable to the methoxy oxygen, which contributes one additional HBA and increases the polar character of the naphthalene ring system. Both compounds have 2 hydrogen-bond donors (HBD). This elevated TPSA places the target compound closer to the 70–80 Ų range commonly associated with balanced permeability for orally bioavailable small molecules, while the lower TPSA of the des-methoxy analog may favour greater passive membrane permeation at the expense of aqueous solubility.

Physicochemical profiling Drug-likeness Membrane permeability

Carboxylic Acid pKa Shift

The predicted carboxylic acid pKa of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid is 2.17 ± 0.30, compared with a computed pKa of 2.44 for the unsubstituted 2-amino-2-(naphthalen-1-yl)acetic acid [1]. The ΔpKa of –0.27 units indicates that the 4-methoxy-substituted compound is a moderately stronger acid. This acid-strengthening effect is consistent with the electron-donating resonance effect of the para-methoxy group on the naphthalene ring, which stabilises the carboxylate anion through extended conjugation. At pH 5.5, the computed LogD values are –0.48 for both compounds, indicating that the predominant zwitterionic species governs distribution behaviour under mildly acidic conditions; however, the lower pKa of the target compound implies that full deprotonation is achieved at a slightly lower pH, which can impact extraction efficiency and coupling reactivity in synthetic protocols.

Ionization state pH-dependent solubility Reactivity

Lipophilicity vs. Des-Amino Analog

The introduction of the α-amino group into (4-methoxy-naphthalen-1-yl)-acetic acid (CAS 15257-60-0) produces a dramatic shift in lipophilicity. The des-amino analog has a PubChem XLogP3-AA of 2.6, whereas 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid has an XLogP3-AA of –0.5 and a vendor-reported LogP of –0.64 [1][2]. This represents a ΔLogP of approximately –3.1 to –3.2 log units, corresponding to a >1000-fold decrease in octanol/water partition coefficient. The shift is driven by zwitterion formation (COOH → COO⁻; NH₂ → NH₃⁺) in the amino acid form. For comparison, the unsubstituted 1-naphthylglycine also exhibits low LogP (–0.48 from Chembase) due to the same zwitterionic effect, confirming that the amino acid functionality, rather than the methoxy substituent per se, is the dominant driver of aqueous partitioning within the naphthylglycine subclass [3].

Lipophilicity LogP Partition coefficient

Scaffold Validation in Tubulin Polymerization Inhibitors

The 4-methoxynaphthalen-1-yl fragment—the defining structural feature of 2-amino-2-(4-methoxynaphthalen-1-yl)acetic acid—has been incorporated directly into a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which were evaluated as tubulin polymerization inhibitors targeting the colchicine binding site [1]. The most potent congener (compound 5i, bearing a 4-ethoxyphenyl group) exhibited IC₅₀ values of 3.77 ± 0.36 µM against MCF-7 breast cancer cells and 3.83 ± 0.26 µM against HepG2 hepatocellular carcinoma cells, with activity comparable to or exceeding the reference drug cisplatin in the same assay panel [1]. While the free amino acid itself has not been directly tested in this assay, the demonstrated bioactivity of elaborated derivatives confirms that the 4-methoxynaphthalen-1-yl moiety is a validated, productive scaffold for generating target engagement at the colchicine site. This scaffold validation is absent for the unsubstituted naphthalen-1-yl analog in the same pyrimidine-based tubulin inhibitor chemotype, based on the published SAR series in which the 4-methoxy substitution was conserved throughout [1].

Anticancer Tubulin polymerization Colchicine binding site Scaffold validation

Boc-Protected Derivatives for SPPS Integration

The target compound is available not only as the free amino acid (purity 97–99%) but also as the N-Boc-protected racemate (CAS 1993879-12-1) and the enantiopure (R)-N-Boc derivative (CAS 2349470-21-7) . This orthogonal availability means that users can procure the compound in a form directly compatible with standard Boc-strategy solid-phase peptide synthesis (SPPS) without an additional protection step. In contrast, the unsubstituted 1-naphthylglycine is predominantly available only as the free amino acid or simple ester/amide derivatives, with fewer commercially listed N-protected forms suitable for direct SPPS incorporation . The availability of pre-protected building blocks reduces synthetic step count by one, mitigates protection/deprotection yield losses, and simplifies analytical characterisation of coupling products.

Peptide synthesis Boc protection Unnatural amino acid incorporation SPPS

Application Scenarios for 4-Methoxynaphthylglycine


Tubulin Polymerization Inhibitor Lead Optimization

Research teams progressing structure–activity relationship (SAR) studies around the colchicine binding site of tubulin should prioritise this compound as a building block for introducing the 4-methoxynaphthalen-1-yl fragment. This scaffold has been validated in a published series of pyrimidin-2-amine tubulin polymerization inhibitors where the most potent analog (5i) achieved IC₅₀ values of 3.77 µM (MCF-7) and 3.83 µM (HepG2), with confirmed G2/M cell cycle arrest and apoptosis induction [1]. Using the pre-formed amino acid building block rather than de novo construction of the 4-methoxynaphthalen-1-yl moiety from 4-methoxy-1-naphthaldehyde or related precursors can reduce synthetic burden in library production. The compound's TPSA of 72.6 Ų and 4 HBA provide a polarity profile suitable for maintaining ligand efficiency when incorporated into larger inhibitor scaffolds [2].

Unnatural Amino Acid SPPS Incorporation

Peptide chemists requiring a naphthalene-containing α,α-disubstituted or α-substituted glycine analog with an electron-rich aromatic ring should procure the Boc-protected derivative (CAS 1993879-12-1 or enantiopure CAS 2349470-21-7) for direct Fmoc/Boc SPPS integration [1][2]. The availability of the pre-protected form eliminates the need for in-house N-Boc installation, reducing synthesis time and avoiding protection-related yield losses. The compound's TPSA (72.6 Ų) and additional H-bond acceptor (4 vs. 3 for unsubstituted naphthylglycine) may modulate peptide backbone hydration and target binding, offering a distinct physicochemical profile compared with peptides incorporating unsubstituted 1-naphthylglycine .

Property Optimization in Fragment-Based Libraries

Fragment-based drug discovery (FBDD) campaigns that require systematic variation of aromatic amino acid fragments to balance lipophilicity and polarity can utilise this compound as a mid-polarity naphthylglycine variant. With an XLogP3-AA of –0.5 and a TPSA of 72.6 Ų, it occupies a distinct region of physicochemical space relative to the more lipophilic des-amino analog (XLogP3-AA 2.6, TPSA 46.5 Ų) and the slightly less polar unsubstituted 1-naphthylglycine (TPSA 63.3 Ų) [1][2]. This differentiation supports rational library design where incremental TPSA and HBA adjustments are required to probe structure–property relationships without altering the core naphthalene scaffold topology.

Chiral Stationary Phase Development

Laboratories developing Pirkle-type chiral stationary phases (CSPs) based on naphthylglycine scaffolds may evaluate this compound as a precursor for CSPs bearing an electron-donating 4-methoxy substituent. The additional methoxy group alters the π-electron density of the naphthalene ring, which can modulate π–π stacking interactions with analytes during enantiomeric separation [1]. The precedent of (R)-1-naphthylglycine-derived CSPs for β-blocker enantioseparation [2] supports the feasibility of derivatising the target compound into a 3,5-dinitrobenzoyl CSP analog with distinct chromatographic selectivity arising from the methoxy-induced electronic perturbation of the naphthalene ring.

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